(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one: is a chemical compound belonging to the class of chalcones. Chalcones are natural substances found in the metabolism of several botanical families and are characterized by having an α, β-unsaturated carbonyl system, two phenol rings, and a three-carbon chain that unites them . This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This involves the reaction of 3-chlorobenzaldehyde with 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the α, β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated chalcones.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals .
Biology and Medicine: Chalcones, including (2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, have shown potential antibacterial, antifungal, and anticancer activities. They are being investigated for their ability to inhibit the growth of multidrug-resistant bacteria and cancer cells .
Industry: In the industrial sector, chalcones are used in the development of dyes, pigments, and as intermediates in organic synthesis.
Mechanism of Action
The biological activity of (2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α, β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
- (2E)-1-(4′-aminophenyl)-3-(phenyl)-prop-2-en-1-one
- (2E)-1-(4′-aminophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one
Uniqueness: The presence of the 3-chlorophenyl and 2-methylphenyl groups in (2E)-3-(3-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one provides unique steric and electronic properties that can influence its reactivity and biological activity. These structural features can enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIELOQCHMQUQEU-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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